Bis(diethylamino)phosphoryl chloride

Description

Properties

IUPAC Name |

N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBJRUSFKTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170800 | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-24-7 | |

| Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Bis(diethylamino)phosphoryl Chloride

Introduction

Bis(diethylamino)phosphoryl chloride, also known by its IUPAC name N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine and CAS Number 1794-24-7, is a key organophosphorus reagent utilized in a variety of synthetic applications within the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive phosphoryl chloride moiety, which allows for the facile introduction of a bis(diethylamino)phosphoryl group onto various nucleophilic substrates. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the development of robust analytical methods.

This technical guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular structure, thermal properties, and spectroscopic signature. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important synthetic building block.

Molecular and Chemical Identity

The fundamental identity of a chemical compound is defined by its structure and composition. This compound is a tetrahedral phosphorus(V) compound. The central phosphorus atom is bonded to two diethylamino groups, one oxygen atom (forming a phosphoryl group), and one chlorine atom.

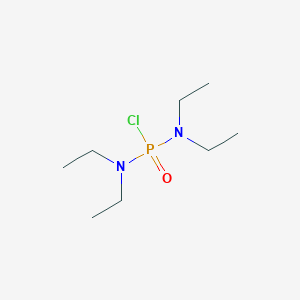

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

The key identifiers and molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1794-24-7 | [1] |

| Molecular Formula | C₈H₂₀ClN₂OP | |

| Molecular Weight | 226.68 g/mol | |

| Canonical SMILES | CCN(CC)P(=O)(N(CC)CC)Cl | [2] |

| InChIKey | HKKBJRUSFKTHSU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in a laboratory and industrial setting, influencing choices of reaction conditions, purification methods, and storage protocols.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Ambient | |

| Density | 1.07 g/mL | 25 °C | [1] |

| Boiling Point | 266.6 °C | 760 mmHg | |

| 101 °C | 0.3 mmHg | [1] | |

| Refractive Index | 1.466 - 1.468 | 20 °C | [1] |

| Melting Point | Data not available | - | |

| Solubility | Data not available; expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Reacts with water. | - |

Expert Insights: The high boiling point of this compound at atmospheric pressure suggests that vacuum distillation is the preferred method for its purification to prevent thermal decomposition.[1] Its density, being slightly greater than water, is a relevant consideration for aqueous workup procedures, where it would form the lower layer. The compound is noted to be moisture-sensitive, a critical handling parameter.[1] This reactivity is due to the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride), leading to rapid hydrolysis.

Reactivity and Stability

This compound is a stable compound under anhydrous conditions. However, it is highly sensitive to moisture and will readily hydrolyze to form phosphoric acid and diethylamine hydrochloride. This reactivity is a key feature of its utility in synthesis but also necessitates careful handling and storage under an inert atmosphere. The compound is incompatible with strong oxidizing agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. The following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl groups. A quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The coupling of the methylene protons to the phosphorus atom (³JP-H) may lead to further splitting or broadening of this signal.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two non-equivalent carbons of the ethyl groups. The carbon atom directly attached to the nitrogen will be deshielded and appear at a higher chemical shift. Coupling to the phosphorus atom (²JP-C and ³JP-C) is also expected.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most informative for this class of compounds. It is expected to show a single resonance in the phosphoramidate region of the spectrum. The chemical shift will be influenced by the electronegativity of the substituents on the phosphorus atom. For comparison, the related compound N,N,N',N'-tetramethylphosphorodiamidic chloride shows a ³¹P NMR signal, and similar organophosphorus compounds with P-Cl bonds have characteristic chemical shifts.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1250-1300 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the ethyl groups (around 2800-3000 cm⁻¹), C-N stretching vibrations, and P-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (226.68 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom, ethyl groups, or diethylamino moieties.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, protocols for the determination of the key physical properties of liquid reagents like this compound. These protocols are designed to ensure accuracy and safety.

Diagram 2: Workflow for Physical Property Characterization

Caption: General workflow for the characterization of a liquid chemical reagent.

Protocol 1: Determination of Density

-

Apparatus: A calibrated pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and place it in the constant temperature bath at 25 °C until thermal equilibrium is reached.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water.

-

Empty and dry the pycnometer.

-

Under an inert atmosphere (e.g., in a glove box), fill the pycnometer with this compound.

-

Repeat step 2 and 3 with the sample.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume is determined from the mass and known density of water at 25 °C.

-

-

Causality and Insights: The use of a pycnometer provides a highly accurate volume measurement, crucial for precise density determination. Maintaining a constant temperature is critical as density is temperature-dependent.

Protocol 2: Determination of Boiling Point under Reduced Pressure

-

Apparatus: A vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask with a few boiling chips.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Slowly evacuate the system to the desired pressure (e.g., 0.3 mmHg) as measured by the manometer.

-

Gently heat the flask.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

-

Causality and Insights: Vacuum distillation is employed for high-boiling liquids to avoid decomposition that can occur at their atmospheric boiling points. The boiling point is pressure-dependent, so accurate pressure measurement is essential.

Safety, Handling, and Storage

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with moisture.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents. The container should be tightly sealed, and for long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a valuable synthetic reagent with well-defined, albeit not exhaustively documented, physical properties. Its identity is confirmed by its molecular formula and weight. Key physicochemical properties such as its state as a colorless liquid, density, boiling point at reduced pressure, and refractive index are established. A significant characteristic is its high sensitivity to moisture, which dictates stringent handling and storage conditions. While detailed public spectroscopic data is sparse, the expected spectral features can be reliably predicted based on its molecular structure. The provided experimental protocols offer a standardized approach for the precise determination of its physical properties, ensuring both data quality and operator safety. This guide serves as a critical resource for professionals in the chemical and pharmaceutical sciences, enabling the informed and effective use of this versatile compound.

References

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (1794-24-7). Retrieved from [Link]

-

SpectraBase. (n.d.). tetramethylphosphorodiamidic chloride. Retrieved from [Link]

-

Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. (n.d.). SciSpace. Retrieved from [Link]

Sources

Bis(diethylamino)phosphoryl chloride chemical structure and formula

An In-depth Technical Guide to Bis(diethylamino)phosphoryl Chloride for Advanced Chemical Synthesis

Introduction: Unveiling a Key Phosphorylating Agent

This compound, a prominent member of the organophosphorus reagent family, serves as a highly effective and versatile phosphorylating agent. Its unique structure, featuring a reactive P-Cl bond and two sterically shielding diethylamino groups, provides a nuanced reactivity profile that is highly valued by researchers in synthetic chemistry. This guide, designed for scientists and professionals in drug development and materials science, offers a comprehensive exploration of its chemical structure, properties, synthesis, and core applications. We will delve into the causality behind its reactivity and provide field-proven insights into its handling and use, establishing a foundation of trustworthiness and scientific integrity for its application in the laboratory.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity and structure is the cornerstone of its effective application. This compound is systematically known by several names, and its core properties are well-defined.

Key Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | [1] |

| Synonyms | Bis(diethylamino)phosphorochloridate, Tetraethylphosphorodiamidic chloride | [2] |

| CAS Number | 1794-24-7 | [1][2] |

| Molecular Formula | C8H20ClN2OP | [2][3] |

| Molecular Weight | 226.68 g/mol | [2][3] |

Structural Analysis

The molecular architecture of this compound is centered around a tetrahedral phosphorus(V) atom. This phosphorus center is covalently bonded to:

-

A single oxygen atom via a strong, polar double bond (P=O).

-

A single chlorine atom, which serves as the primary leaving group in nucleophilic substitution reactions.

-

Two nitrogen atoms, each part of a diethylamino substituent (-N(CH2CH3)2).

The P-N bonds exhibit a degree of p-d pi bonding, which influences the overall electron density at the phosphorus center. The two bulky diethylamino groups provide steric hindrance, which modulates the accessibility of the electrophilic phosphorus atom to incoming nucleophiles. This steric shielding, combined with the electronic effects of the substituents, dictates the reagent's selectivity and reactivity.

Caption: 2D representation of this compound.

Physicochemical Properties and Reactivity Profile

The utility of a reagent is defined by its physical properties and chemical reactivity. This compound is a moisture-sensitive liquid, a critical consideration for its storage and handling.

| Property | Value | Reference |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 101 °C @ 0.3 mmHg | [2] |

| Density | 1.07 g/mL at 25 °C | [2] |

| Refractive Index | 1.466 - 1.468 (20 °C, D) | [2] |

| Sensitivity | Moisture Sensitive | [2] |

The key to its reactivity lies in the phosphorus-chlorine bond. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols). Upon reaction, the chloride ion is displaced, forming a new phosphorus-nucleophile bond and releasing HCl as a byproduct. Its moisture sensitivity is a direct consequence of this reactivity, as it readily hydrolyzes in the presence of water to form the corresponding phosphorodiamidic acid and hydrochloric acid.[2][4]

Synthesis Protocol and Mechanistic Rationale

Conceptual Framework

The most direct and common synthesis of this compound involves the controlled reaction of phosphoryl chloride (POCl3) with diethylamine. Phosphoryl chloride is an inexpensive but highly reactive precursor with three P-Cl bonds.[5] The core principle of this synthesis is the sequential nucleophilic substitution of the chloride atoms by diethylamine.

Causality in Experimental Design: The success of this synthesis hinges on precise stoichiometric control.

-

Reagent Ratio: A molar ratio of at least 4:1 of diethylamine to POCl3 is required. Two equivalents of diethylamine act as the nucleophile to displace two chloride ions. Two additional equivalents are crucial to serve as a base, sequestering the two equivalents of hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the remaining diethylamine, which would render it non-nucleophilic.

-

Temperature Control: The reaction is highly exothermic. Adding the POCl3 dropwise to a cooled solution of diethylamine is essential to manage the reaction rate, prevent side reactions, and ensure safety.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

-

Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The apparatus must be oven- or flame-dried to ensure anhydrous conditions.

-

Reagent Preparation: The flask is charged with anhydrous diethyl ether and four equivalents of diethylamine. The solution is cooled to 0 °C in an ice-water bath.

-

Reaction: One equivalent of phosphoryl chloride (POCl3) is added to the dropping funnel and added dropwise to the stirred diethylamine solution over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup: The resulting white precipitate (diethylamine hydrochloride) is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Purification: The solvent is removed from the combined filtrate under reduced pressure. The remaining crude liquid is then purified by vacuum distillation to yield this compound as a colorless liquid.

Core Applications in Research and Drug Development

The utility of this reagent is most pronounced in its role as a phosphorylating agent, a critical transformation in medicinal chemistry and organic synthesis.

-

Phosphorylation of Alcohols and Phenols: It reacts readily with alcohols and phenols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable phosphate esters. This reaction is fundamental in the synthesis of phospholipids, nucleotide analogs, and phosphate-containing prodrugs which can enhance the solubility or bioavailability of parent drug molecules.[6]

-

Formation of Phosphoramidates: The reaction with primary or secondary amines yields phosphorodiamidates. This chemistry is central to the synthesis of certain classes of antibiotics and antiviral agents where a phosphoramidate moiety is key to the biological mechanism.[6]

-

Peptide Coupling and Amide Bond Formation: While less common than dedicated peptide coupling reagents, it can be used to activate carboxylic acids for the formation of amide bonds, functioning similarly to other phosphorus-based coupling agents.[7]

-

Intermediate in Complex Synthesis: It serves as a versatile building block for more complex organophosphorus compounds, including ligands for catalysis and flame-retardant materials.[8][9]

Safety, Handling, and Storage: A Mandate for Trustworthiness

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires strict handling protocols.

GHS Hazard Information:

-

Corrosion: Causes severe skin burns and eye damage (H314).[2]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Respiratory: May cause respiratory irritation (H335).[1]

Self-Validating Safety Protocol

-

Handling:

-

Causality: Due to its high reactivity with water and protic solvents, all manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[4][10] This prevents degradation of the reagent and the release of corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[1][10] This is non-negotiable to prevent severe burns upon contact.

-

-

Storage:

-

Spills and Disposal:

-

Causality: Small spills should be absorbed with an inert, dry material (e.g., vermiculite, dry sand) and placed in a sealed container for hazardous waste disposal. Do not use water.[10] All waste must be disposed of following institutional and local regulations for corrosive and reactive chemical waste.

-

Conclusion

This compound is more than a mere chemical formula; it is a precision tool for the modern synthetic chemist. Its well-defined reactivity, governed by the electrophilic phosphorus center and modulated by its diamide structure, allows for the controlled formation of essential P-O and P-N bonds. By understanding its structure, mastering its synthesis, and adhering strictly to safety protocols, researchers can confidently leverage this reagent to advance the frontiers of drug discovery, materials science, and complex organic synthesis.

References

-

GSRS (2024). BIS(DIMETHYLAMINO)PHOSPHORYL CHLORIDE. Available at: [Link]

-

Crysdot LLC (n.d.). This compound. Available at: [Link]

-

LookChem (n.d.). Bis(dimethylamino)phosphoryl chloride. Available at: [Link]

-

Chemchart (n.d.). This compound (1794-24-7). Available at: [Link]

- Google Patents (n.d.). DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride.

-

Burford, N., et al. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride in Chemical Synthesis. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Experimental data for Cl3PO (Phosphoryl chloride). Available at: [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Phosphoryl chloride. Available at: [Link]

-

Doyle, C., et al. (n.d.). Bis(diethylamino)(pentafluorophenyl)phosphane – a Push–Pull Phosphane Available for Coordination. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. Available at: [Link]

-

Bellrock (n.d.). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. Available at: [Link]

-

Li, X., et al. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Available at: [Link]

-

Chemistry Stack Exchange (2019). Rationalising the reactivity of phosphoryl chloride. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Phosphorus oxychloride - NIST WebBook. Available at: [Link]

- Google Patents (n.d.). US3864436A - Process For The Preparation Of Bis-(2,3-Dibromopropyl) Phosphoryl Chloride.

-

YouTube (2024). Making Phosphoryl Chloride from Table Salt (REVISED VERSION). Available at: [Link]

-

Master Organic Chemistry (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. BIS(DIETHYLAMINO)PHOSPHOROCHLORIDATE | 1794-24-7 [chemicalbook.com]

- 3. This compound (1794-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. bellrockchem.com [bellrockchem.com]

- 10. opcw.org [opcw.org]

Synthesis and purification of Bis(diethylamino)phosphoryl chloride

An In-depth Technical Guide for the Synthesis and Purification of Bis(diethylamino)phosphoryl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (C₈H₂₀ClN₂OP, CAS No: 1794-24-7). This organophosphorus compound is a valuable reagent and intermediate in synthetic chemistry. The synthesis is achieved through the controlled reaction of phosphoryl chloride with diethylamine, a process requiring stringent anhydrous conditions and careful management of its exothermic nature. Purification is effectively performed via vacuum distillation. This document details the underlying chemical principles, provides step-by-step experimental protocols, outlines critical safety precautions, and describes analytical methods for quality control. It is intended for researchers, scientists, and professionals in chemical and pharmaceutical development who require a robust and reliable methodology for preparing this compound.

Introduction

This compound, also known as tetraethylphosphorodiamidic chloride, is a substituted phosphoryl chloride where two chlorine atoms are replaced by diethylamino groups.[1] Its utility stems from the reactivity of the remaining phosphorus-chlorine (P-Cl) bond, which allows it to act as an effective phosphorylating agent for a variety of nucleophiles, including alcohols and amines. This reactivity is crucial in the synthesis of specialized esters, amides, and other organophosphorus compounds, including prodrugs.[2]

The primary challenge in synthesizing this compound lies in managing the high reactivity and moisture sensitivity of the starting material, phosphoryl chloride (POCl₃).[3][4] The reaction must be conducted under strictly anhydrous conditions to prevent the violent hydrolysis of POCl₃ into phosphoric acid and hydrochloric acid, which would consume the reagent and introduce hazardous byproducts.[4][5] This guide provides a validated framework for navigating these challenges to achieve a high-purity final product.

Principles of Synthesis

Reaction Mechanism

The synthesis of this compound is a classic nucleophilic acyl substitution reaction occurring at a phosphorus(V) center. The phosphorus atom in phosphoryl chloride is highly electrophilic due to the electron-withdrawing effects of the three chlorine atoms and the oxygen atom.

The reaction proceeds in two sequential steps:

-

First Substitution: A molecule of diethylamine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This results in the displacement of a chloride ion and the formation of the monosubstituted intermediate, (Diethylamino)phosphoryl dichloride, along with a molecule of hydrochloric acid (HCl).

-

Second Substitution: A second molecule of diethylamine attacks the (Diethylamino)phosphoryl dichloride intermediate, displacing another chloride ion to form the final product, this compound, and a second molecule of HCl.

Stoichiometry and Reagent Roles

-

Phosphoryl Chloride (POCl₃): The phosphorus-containing electrophile and the foundational starting material.

-

Diethylamine ((CH₃CH₂)₂NH): The primary nucleophile. A minimum of two molar equivalents are required per equivalent of POCl₃ to form the desired product.

-

HCl Scavenger (Triethylamine): The reaction generates two equivalents of HCl gas. This acidic byproduct can protonate the diethylamine nucleophile, rendering it unreactive. To prevent this and drive the reaction to completion, a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is used as an acid scavenger. Two equivalents of Et₃N are required to neutralize the HCl produced, forming triethylamine hydrochloride (Et₃N·HCl), which precipitates from common organic solvents.

-

Anhydrous Solvent (e.g., Dichloromethane): An inert, dry solvent is essential to dissolve the reactants and facilitate the reaction while preventing hydrolysis of the highly reactive P-Cl bonds.[6]

The overall balanced chemical equation is: POCl₃ + 2 (CH₃CH₂)₂NH + 2 (C₂H₅)₃N → ( (CH₃CH₂)₂N )₂POCl + 2 (C₂H₅)₃N·HCl

Experimental Protocol: Synthesis

Materials and Equipment

-

Reagents: Phosphoryl chloride (POCl₃, ≥99%), Diethylamine (≥99.5%), Triethylamine (≥99.5%, dried over KOH), Anhydrous Dichloromethane (CH₂Cl₂, <50 ppm H₂O).

-

Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, condenser, nitrogen or argon gas inlet, ice-water bath, standard glassware.

CRITICAL SAFETY PRECAUTIONS

-

Phosphoryl chloride is extremely corrosive, toxic, and reacts violently with water.[5][7][8] It causes severe skin burns and eye damage and can be fatal if inhaled.[8] All manipulations must be performed in a certified chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[8][9]

-

Ensure an emergency shower and eyewash station are immediately accessible.[9]

-

The reaction is exothermic. Maintain strict temperature control during the addition of amines to prevent a runaway reaction.

-

All glassware must be oven-dried and cooled under an inert atmosphere before use to prevent hydrolysis.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the three-neck flask with a dropping funnel, condenser with a gas inlet, and a glass stopper. Purge the entire system with dry nitrogen or argon gas.

-

Reagent Preparation: In the fume hood, charge the flask with phosphoryl chloride (1.0 eq) dissolved in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Amine Addition: Prepare a solution of diethylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane in the dropping funnel.

-

Controlled Reaction: Add the amine solution dropwise to the cooled, stirred POCl₃ solution over 1-2 hours. Causality Insight: A slow addition rate is critical to dissipate the heat generated from the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Monitoring: The formation of a dense white precipitate (triethylamine hydrochloride) is a visual indicator of reaction progress.

Caption: Workflow for the synthesis of crude this compound.

Principles of Purification

The crude reaction mixture contains the desired product, precipitated triethylamine hydrochloride, and the solvent. Purification involves separating the liquid product from the solid salt and then isolating it from the solvent and any minor volatile impurities.

Post-Reaction Workup

-

Filtration: The solid triethylamine hydrochloride is insoluble in dichloromethane and can be easily removed by filtration. This is a crucial first step to separate the product from the bulk of the byproduct.

-

Solvent Removal: The solvent (dichloromethane) is removed from the filtrate using a rotary evaporator. This is an efficient method for separating a non-volatile liquid product from a volatile solvent.

Purification by Vacuum Distillation

-

Rationale: this compound is a high-boiling liquid (101 °C at 0.3 mmHg).[1] Attempting to distill it at atmospheric pressure would require very high temperatures, leading to decomposition. Vacuum distillation lowers the boiling point to a safe temperature, allowing for effective separation from non-volatile impurities (e.g., residual salts, polymeric byproducts) and any remaining starting materials.[10][11]

-

Self-Validation: A successful distillation is self-validating. The collection of a clear, colorless liquid fraction at a constant temperature and stable pressure is a strong indicator of purity.

Experimental Protocol: Purification

Step-by-Step Procedure

-

Salt Removal: Filter the crude reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of fresh anhydrous dichloromethane to recover any entrained product.

-

Solvent Evaporation: Combine the filtrate and washings. Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Vacuum Distillation Setup: Assemble a vacuum distillation apparatus using dry glassware. It is advisable to use a short-path distillation head to minimize product loss.

-

Distillation: Heat the crude oil gently under a high vacuum. Discard any initial low-boiling fractions. Collect the product fraction at the target boiling point and pressure (e.g., ~101 °C at 0.3 mmHg).[1]

-

Product Storage: The purified product is moisture-sensitive.[1] Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a refrigerator to maintain its stability.

Caption: Workflow for the purification of this compound.

Quality Control and Characterization

Analytical testing is essential to confirm the identity and purity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for characterizing organophosphorus compounds.[12][13][14]

Expected Analytical Data

The following table summarizes the expected characteristics and spectral data for pure this compound.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 101 °C @ 0.3 mmHg[1] |

| Density | ~1.07 g/cm³[1] |

| Refractive Index | ~1.466 - 1.468[1] |

| ¹H NMR (CDCl₃) | Multiplet ~3.1-3.3 ppm (8H, -N-CH₂ -CH₃), Triplet ~1.1-1.3 ppm (12H, -N-CH₂-CH₃ ) |

| ³¹P NMR (CDCl₃) | Singlet ~20-22 ppm |

| GC-MS | A single major peak corresponding to the molecular weight (226.68 g/mol )[1] |

Conclusion

The synthesis and purification of this compound can be performed safely and efficiently by adhering to the principles and protocols outlined in this guide. The success of the procedure hinges on three critical factors: the stringent exclusion of moisture, careful control of the reaction temperature, and effective purification by vacuum distillation. By implementing the detailed steps and safety precautions, researchers can reliably produce high-purity material suitable for a wide range of applications in advanced chemical synthesis.

References

-

New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Available from: [Link]

- Google Patents. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride.

-

ChemBK. Phosphorus chloride oxide (POCl3). Available from: [Link]

-

ResearchGate. Scheme 1. The reactions of bis(N,N-dimethylamino) phosphinic chloride... Available from: [Link]

-

Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. Available from: [Link]

-

Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Available from: [Link]

-

Ghorbani, M., et al. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). RSC Advances, 13(27), 18431-18440. Available from: [Link]

-

MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Available from: [Link]

-

ResearchGate. Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride. Available from: [Link]

-

Indian Academy of Sciences. Phosphorous oxychloride (POCl3). Available from: [Link]

-

Chemchart. This compound (1794-24-7). Available from: [Link]

-

Chen, H., et al. (2021). Supplementary Information for Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry. Available from: [Link]

- Google Patents. US4178353A - Preparation and purification of phosphoryl chloride.

-

Cremlyn, R. J. W., & Olsson, N. A. (1972). Studies of Organophosphorochloridates. Part VI. Reactions of Steroid Phosphorochloridates with Amines and Some Alcohols. Journal of the Chemical Society, Perkin Transactions 1, 583-586. Available from: [Link]

-

Organic Syntheses. 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Available from: [Link]

-

Chemistry Stack Exchange. Rationalising the reactivity of phosphoryl chloride. Available from: [Link]

-

Wikipedia. Phosphoryl chloride. Available from: [Link]

- Google Patents. US4247490A - Process for the purification of dialkylphosphorochloridothioates.

-

ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

ResearchGate. Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)... Available from: [Link]

-

ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]

-

ResearchGate. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiOx. Available from: [Link]

Sources

- 1. BIS(DIETHYLAMINO)PHOSPHOROCHLORIDATE | 1794-24-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. rsc.org [rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. opcw.org [opcw.org]

- 9. nj.gov [nj.gov]

- 10. US4178353A - Preparation and purification of phosphoryl chloride - Google Patents [patents.google.com]

- 11. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 12. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cromlab-instruments.es [cromlab-instruments.es]

- 14. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC [pmc.ncbi.nlm.nih.gov]

Bis(diethylamino)phosphoryl chloride CAS number and identifiers

An In-Depth Technical Guide to Bis(diethylamino)phosphoryl chloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's core identifiers, physicochemical properties, synthesis, applications, and critical safety protocols. The information herein is synthesized from established chemical literature and safety data to ensure accuracy and practical utility in a laboratory setting.

Core Identification and Physicochemical Properties

This compound is a versatile organophosphorus reagent primarily utilized for phosphorylation reactions. Its robust reactivity, coupled with the electronic and steric properties of the diethylamino groups, makes it a valuable tool in synthetic organic chemistry.

Chemical Identifiers

A clear identification is paramount for regulatory compliance, procurement, and accurate experimental recording. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1794-24-7[1][2] |

| IUPAC Name | N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine[1] |

| Molecular Formula | C8H20ClN2OP[1][2] |

| Molecular Weight | 226.68 g/mol [1][2] |

| Synonyms | Tetraethylphosphorodiamidic chloride, Bis(diethylamino)phosphorochloridate[2] |

| MDL Number | MFCD00137958[2] |

Physicochemical Data

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification methods.

| Property | Value |

| Physical State | Colorless Liquid[1] |

| Boiling Point | 101 °C at 0.3 mmHg[1][2] |

| Density | 1.07 g/mL[1][2] |

| Refractive Index | 1.466 - 1.468[2] |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| Sensitivity | Moisture Sensitive[2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the controlled reaction of phosphoryl chloride (POCl₃) with an excess of diethylamine. The underlying principle is the nucleophilic substitution of the chlorine atoms on the phosphorus center by the nitrogen of the diethylamine.

The reaction proceeds in a stepwise manner. The addition of the first two equivalents of diethylamine is relatively straightforward. Using a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the diethylamine reactant, which would render it non-nucleophilic and halt the reaction.

Caption: General synthesis workflow for this compound.

General Synthetic Protocol

This protocol is a representative method and should be adapted based on laboratory-specific equipment and scale.

-

Preparation : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents : The flask is charged with anhydrous dichloromethane and phosphoryl chloride (1 equivalent). The solution is cooled to 0°C in an ice bath.

-

Addition : A solution of diethylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel. The internal temperature should be maintained below 10°C throughout the addition.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours under a nitrogen atmosphere.

-

Workup : The resulting slurry, containing the triethylammonium chloride precipitate, is filtered. The filtrate is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final colorless liquid.

Core Applications in Drug Development and Research

The primary utility of this compound lies in its function as a monofunctional phosphorylating agent. The P-Cl bond is highly reactive towards nucleophiles, while the P-N bonds of the diethylamino groups are comparatively stable under neutral or basic conditions. This differential reactivity is key to its application.

Phosphorus-containing functional groups are integral to many clinically important drugs, acting as prodrug moieties to enhance bioavailability or as key pharmacophores that interact with biological targets.[3] Reagents like this compound are instrumental in synthesizing these complex molecules.[4][5]

Phosphorylation of Alcohols

A common application is the conversion of a primary or secondary alcohol (R-OH) into a phosphorodiamidate ester. This reaction is efficient and clean, typically driven by a base to scavenge the generated HCl.

Caption: Workflow for the phosphorylation of an alcohol using the title reagent.

Experimental Protocol: Phosphorylation of Benzyl Alcohol

-

Setup : In a flame-dried, nitrogen-flushed flask, dissolve benzyl alcohol (1 equivalent) in anhydrous pyridine, serving as both solvent and base.

-

Cooling : Cool the solution to 0°C.

-

Addition : Add this compound (1.1 equivalents) dropwise via syringe.

-

Reaction : Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quenching : Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M copper(II) sulfate solution to remove pyridine, followed by water and brine.

-

Isolation : Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is corrosive and moisture-sensitive.

Hazard Identification

-

Skin : Causes skin irritation and potential burns upon contact.[1]

-

Eyes : Causes serious eye irritation or damage.[1]

-

Inhalation : May cause respiratory irritation if fumes are inhaled.[1]

-

Reactivity : Reacts with water, potentially liberating toxic or corrosive fumes. It is incompatible with strong bases, alcohols, and oxidizing agents.[6]

Recommended Handling Procedures

-

Engineering Controls : Always handle this reagent inside a certified chemical fume hood with adequate ventilation.[1][7] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing vapors.[1] Prevent contact with skin and eyes.[1] Use only spark-proof tools and handle under an inert atmosphere (e.g., nitrogen or argon).

Storage and Disposal

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] The container should be kept under a nitrogen atmosphere to prevent degradation from moisture.[6]

-

Disposal : Dispose of waste material and containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[1][9]

First-Aid Measures

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][9]

-

Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

References

-

This compound. Crysdot LLC. [Link]

-

CAS NO. 1605-65-8 | BIS(DIMETHYLAMINO)PHOSPHORYL CHLORIDE. Local Pharma Guide. [Link]

-

BIS(DIMETHYLAMINO)PHOSPHORYL CHLORIDE. gsrs. [Link]

-

SAFETY DATA SHEET - Phosphoryl Chloride. Fisher Scientific. [Link]

-

This compound (1794-24-7). Chemchart. [Link]

- Process for the preparation of bis (dimethylamino) phosphoryl fluoride.

-

Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. Organic Letters. [Link]

-

The Multifaceted Applications of Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Phosphoryl chloride. Wikipedia. [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. [Link]

-

Bis(dimethylamino)phosphoryl chloride, 95+%. J&K Scientific. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. BIS(DIETHYLAMINO)PHOSPHOROCHLORIDATE | 1794-24-7 [chemicalbook.com]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. cphi-online.com [cphi-online.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. BIS(DIMETHYLAMINO)PHOSPHORYL CHLORIDE | 1605-65-8 [chemicalbook.com]

- 8. opcw.org [opcw.org]

- 9. fishersci.com [fishersci.com]

A Guide to the Mechanism and Application of Bis(diethylamino)phosphoryl Chloride in Organic Synthesis

This document provides an in-depth technical exploration of Bis(diethylamino)phosphoryl chloride, a potent phosphorylating and coupling reagent. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who seek a comprehensive understanding of its mechanism of action and practical application. We will delve into the fundamental principles governing its reactivity, provide validated experimental protocols, and emphasize the safety considerations essential for its handling.

Introduction and Core Properties

This compound, also known as tetraethylphosphorodiamidic chloride, is a member of the organophosphorus reagent family.[1] Its utility in modern organic synthesis stems from its ability to efficiently activate carboxylic acids, facilitating the formation of amide and ester bonds under mild conditions. The presence of two diethylamino groups modulates the reactivity of the phosphorus center, distinguishing it from more aggressive reagents like phosphoryl chloride (POCl₃).[2] This nuanced reactivity profile makes it a valuable tool, particularly in complex syntheses where sensitive functional groups must be preserved.

Below is a summary of its key physical and chemical properties:

| Property | Value |

| Chemical Formula | C₈H₂₀ClN₂OP |

| Molecular Weight | 226.68 g/mol |

| CAS Number | 1794-24-7 |

| Appearance | Liquid |

| Boiling Point | 101 °C (at 0.3 mmHg) |

| Density | 1.07 g/cm³ |

| Sensitivity | Moisture Sensitive |

Data sourced from ChemicalBook.[1]

The Core Mechanism of Action: Carboxylic Acid Activation

The primary function of this compound as a coupling reagent is the activation of a carboxylic acid towards nucleophilic attack. This process transforms the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group, thereby facilitating the formation of a new bond with a nucleophile, such as an amine or an alcohol. The mechanism proceeds through the formation of a highly reactive mixed phosphoric-carboxylic anhydride intermediate.

The key steps are outlined below:

-

Initial Reaction with Carboxylate: In the presence of a non-nucleophilic base (e.g., triethylamine, N-methylmorpholine), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic phosphorus center of this compound.

-

Formation of the Mixed Anhydride: The chloride ion is displaced, resulting in the formation of a mixed phosphoric-carboxylic anhydride. This intermediate is highly activated. The phosphoryl group is an excellent leaving group, making the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This is analogous to the mechanism proposed for acyl chloride synthesis using phosphoryl chloride (POCl₃), where acyl dichlorophosphates are the key reactive intermediates.[3]

-

Nucleophilic Attack: An incoming nucleophile (an amine for amide synthesis or an alcohol for ester synthesis) attacks the activated carbonyl carbon of the mixed anhydride.

-

Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, breaking the P-O-C bond.

-

Product Formation: The collapse of the tetrahedral intermediate expels the stable bis(diethylamino)phosphate byproduct and yields the final amide or ester product.

This mechanistic pathway is visualized in the diagram below.

Sources

The Unseen Spectrum: A Technical Guide to the Spectroscopic Characterization of Bis(diethylamino)phosphoryl Chloride

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectroscopic data for Bis(diethylamino)phosphoryl chloride. In the absence of readily available, publicly archived experimental spectra, this document leverages comparative analysis with its close analog, Bis(dimethylamino)phosphoryl chloride, and predictive methodologies to offer a comprehensive characterization, empowering researchers with the necessary insights for compound verification and quality control.

Introduction: The Role and Spectroscopic Identity of this compound

This compound, also known as N,N,N',N'-Tetraethylphosphorodiamidic chloride, is a key reagent in organic synthesis, particularly in the formation of phosphoramidates and other phosphorus-containing compounds. Its utility in drug discovery and development necessitates a robust and reliable method for its identification and purity assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous structural elucidation and quality control of this compound. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this versatile reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra offer a detailed picture of the molecular environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl groups attached to the nitrogen atoms.

-

Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen atom and are expected to appear as a quartet due to coupling with the neighboring methyl protons. The chemical shift is predicted to be in the range of 3.0 - 3.4 ppm . The coupling to the phosphorus atom (³JHP) would likely result in a doublet of quartets or a more complex multiplet.

-

Methyl Protons (-CH₃): These protons are expected to appear as a triplet due to coupling with the methylene protons, with a predicted chemical shift in the range of 1.1 - 1.4 ppm .

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Two signals are anticipated for the two non-equivalent carbon atoms of the ethyl groups.

-

Methylene Carbons (-CH₂-): These carbons, being directly attached to the electron-withdrawing nitrogen atom, are expected to resonate downfield, likely in the range of 40 - 45 ppm . Coupling to the phosphorus atom (²JCP) will result in a doublet.

-

Methyl Carbons (-CH₃): These carbons are expected to appear upfield, in the range of 13 - 16 ppm , and may also exhibit coupling to the phosphorus atom (³JCP), appearing as a doublet.

Predicted ³¹P NMR Spectrum

Phosphorus-31 NMR is a highly sensitive technique for characterizing organophosphorus compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift is influenced by the substituents on the phosphorus atom. For phosphorodiamidic chlorides, the expected chemical shift is in the range of +15 to +25 ppm (relative to 85% H₃PO₄ as an external standard). The spectrum is typically acquired with proton decoupling to simplify the signal to a singlet.

Table 1: Summary of Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (-CH₂-) | 3.0 - 3.4 | Doublet of Quartets or Multiplet | ³JHH ≈ 7 Hz, ³JHP ≈ 10-15 Hz |

| ¹H (-CH₃) | 1.1 - 1.4 | Triplet | ³JHH ≈ 7 Hz |

| ¹³C (-CH₂-) | 40 - 45 | Doublet | ²JCP ≈ 5-10 Hz |

| ¹³C (-CH₃) | 13 - 16 | Doublet | ³JCP ≈ 2-5 Hz |

| ³¹P | +15 to +25 | Singlet (proton-decoupled) | - |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to be dominated by several key absorption bands.

-

P=O Stretch: A strong absorption band is expected in the region of 1250 - 1300 cm⁻¹ , which is characteristic of the phosphoryl group stretch.

-

P-N Stretch: The stretching vibration of the phosphorus-nitrogen bond is expected to appear in the range of 900 - 1000 cm⁻¹ .

-

P-Cl Stretch: The phosphorus-chlorine bond stretch will likely be observed in the lower frequency region, around 500 - 600 cm⁻¹ .

-

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl groups will be visible in the region of 2850 - 3000 cm⁻¹ .

-

C-H Bending: Bending vibrations of the CH₂ and CH₃ groups are expected in the 1350 - 1470 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used for structural confirmation.

Molecular Ion

The nominal molecular weight of this compound (C₈H₂₀ClN₂OP) is 226 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 226. Due to the presence of chlorine, an isotopic peak at m/z 228 with an intensity of approximately one-third of the [M]⁺ peak is also expected, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

-

Loss of a Chlorine Radical: A prominent peak at m/z 191 ([M - Cl]⁺) is anticipated due to the cleavage of the P-Cl bond.

-

Loss of an Ethyl Radical: Fragmentation involving the loss of an ethyl group (-CH₂CH₃) would lead to a peak at m/z 197 ([M - C₂H₅]⁺).

-

Cleavage of the P-N Bond: Cleavage of a phosphorus-nitrogen bond could result in the formation of a diethylamino fragment ([N(C₂H₅)₂]⁺) at m/z 72.

-

McLafferty-type Rearrangements: Rearrangement reactions involving the transfer of a hydrogen atom from an ethyl group to the phosphoryl oxygen followed by cleavage are also possible, leading to various smaller fragments.

Experimental Workflow: Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry analysis.

Comparative Analysis with Bis(dimethylamino)phosphoryl Chloride

While direct experimental data for the diethyl derivative is scarce, extensive data is available for its dimethyl analog, Bis(dimethylamino)phosphoryl chloride. A comparison of their expected spectroscopic features highlights predictable trends.

-

¹H NMR: The signals for the methyl protons in the dimethyl analog appear as a doublet due to coupling with the phosphorus atom. In the diethyl analog, the methylene protons will show a more complex splitting pattern due to coupling with both the methyl protons and the phosphorus atom.

-

¹³C NMR: Similar to the proton NMR, the carbon signals for the ethyl groups in the diethyl derivative will be distinct from the methyl carbon signal in the dimethyl analog.

-

IR Spectroscopy: The fundamental vibrational modes (P=O, P-N, P-Cl) will be present in both compounds, but the C-H stretching and bending regions will differ due to the presence of ethyl versus methyl groups.

-

Mass Spectrometry: The molecular ion of the diethyl analog will be 28 mass units higher than that of the dimethyl analog (226 vs. 198 g/mol ). The fragmentation patterns will show similarities in the loss of the chlorine atom and the dialkylamino groups, but will differ in the fragments arising from the alkyl chains.

Conclusion: A Predictive Framework for Characterization

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with comparative data from its well-characterized dimethyl analog, researchers can confidently identify and assess the purity of this important synthetic reagent. The detailed protocols and data tables serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, ensuring the quality and integrity of their chemical entities.

References

At the time of this writing, direct, publicly available, comprehensive experimental spectroscopic data for this compound was not found. The predicted data and interpretations are based on established principles of NMR, IR, and MS spectroscopy and comparison with analogous compounds.

Solubility of Bis(diethylamino)phosphoryl chloride in organic solvents

An In-depth Technical Guide to the Solubility of Bis(diethylamino)phosphoryl Chloride in Organic Solvents

Abstract

This compound (CAS No. 1794-24-7) is a reactive chemical intermediate pivotal in various synthetic applications, including the formation of phosphonates, phosphoramidates, and as a coupling reagent. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective handling, reaction optimization, purification, and storage. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility, a theoretical framework for predicting its behavior in different solvent classes, and a detailed, practical protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their work.

Physicochemical Properties and Molecular Structure

Understanding the molecular characteristics of this compound is the foundation for predicting its solubility. The molecule's structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and single-bonded to two diethylamino groups.

Key Structural Features:

-

Polar Phosphoryl Group (P=O): The highly polar phosphoryl bond creates a significant dipole moment in the molecule, suggesting affinity for polar solvents.

-

Reactive Chloro Group (P-Cl): The phosphorus-chlorine bond is susceptible to nucleophilic attack, particularly by protic solvents like water and alcohols. This reactivity is a critical limiting factor for solvent selection.[1]

-

Nonpolar Ethyl Groups (-CH₂CH₃): The four ethyl groups constitute a significant nonpolar, sterically bulky region, which enhances solubility in less polar and nonpolar organic solvents.

-

Lewis Base Character: The phosphoryl oxygen can act as a Lewis base, forming adducts with Lewis acids.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1794-24-7 | [2] |

| Molecular Formula | C₈H₂₀ClN₂OP | [2] |

| Molecular Weight | 226.68 g/mol | [2] |

| Appearance | Liquid | N/A |

| Boiling Point | 101 °C @ 0.3 mmHg | [2] |

| Density | ~1.07 g/mL | [2] |

| Refractive Index | 1.466 - 1.468 | [2] |

| Key Hazard | Corrosive, Moisture Sensitive | [2][3] |

Theoretical Solubility Profile & Solvent Selection Rationale

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be deduced from its structure based on the principle of "like dissolves like."

Recommended Solvents (Aprotic)

Due to the molecule's blend of polar and nonpolar characteristics, it is expected to be miscible or highly soluble in a range of common aprotic organic solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): The polar P=O group will interact favorably with the dipoles of these solvents, while the ethyl groups will interact well with their organic components. These are often good choices for conducting reactions.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. DCM is a particularly good choice for reactions and workups involving this reagent.

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The significant nonpolar character imparted by the ethyl groups suggests good solubility in aromatic solvents through van der Waals interactions.

-

Nonpolar Aliphatic Solvents (e.g., Hexanes, Heptane): Solubility is expected to be lower in purely aliphatic solvents compared to aromatic or polar aprotic solvents. These are more likely to be useful as anti-solvents for purification or crystallization.

Solvents to Avoid (Protic & Reactive)

The high reactivity of the P-Cl bond is the most critical factor in solvent selection.

-

Water, Alcohols (Methanol, Ethanol), and other Protic Solvents: These must be strictly avoided. this compound will readily react with the hydroxyl groups in these solvents, leading to rapid decomposition of the reagent to form the corresponding phosphate ester or phosphoric acid and hydrogen chloride.[1] This is not a dissolution process but an irreversible chemical reaction.

-

Primary and Secondary Amines: These will react as nucleophiles to displace the chloride, forming phosphonic amides.

-

Reactive Amide Solvents (DMF, DMAc): Caution is advised. While often used as solvents in syntheses involving phosphoryl chlorides, reagents like POCl₃ are known to react with DMF or DMAc to form Vilsmeier-type reagents.[4] This potential for reaction should be considered, as it may impact the desired chemical transformation.

The following diagram illustrates the key molecular features of this compound and their influence on solvent interactions.

Caption: Factors influencing solvent choice for this compound.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration knowledge, such as in pharmaceutical development or kinetic studies, the equilibrium solubility must be determined experimentally. The "shake-flask" method is a robust and widely accepted technique for this purpose.[5]

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the clear supernatant is quantified using an appropriate analytical method, such as HPLC or quantitative NMR.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Temperature-controlled orbital shaker or vial rotator

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, qNMR)

Step-by-Step Methodology

-

Preparation: Add a precisely weighed excess amount of this compound to a vial. The key is to add enough solid/liquid such that a visible undissolved phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the anhydrous test solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for 24-72 hours.[5] Causality Note: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle. Centrifuge the vials at a moderate speed to further pellet any suspended material. Trustworthiness Note: This step is critical to avoid contamination of the supernatant with undissolved solute, which would artificially inflate the measured solubility.

-

Sample Collection: Carefully draw the clear supernatant using a syringe and immediately filter it through a chemically inert PTFE syringe filter into a clean vial. Causality Note: A PTFE filter is used because it is non-reactive and has low analyte binding, ensuring the concentration of the filtrate accurately represents the saturated solution.

-

Dilution: Accurately dilute a known volume of the filtrate with the appropriate mobile phase (for HPLC) or deuterated solvent (for qNMR) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve) to determine the precise concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

The following diagram provides a visual workflow for this experimental protocol.

Caption: Experimental workflow for determining quantitative solubility.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Handling Environment: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Moisture Control: Use dry glassware and anhydrous solvents to prevent decomposition. Handling under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage and sensitive reactions.[7]

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Conclusion

The solubility of this compound is governed by a balance between its polar phosphoryl group and its nonpolar diethylamino substituents. It exhibits favorable solubility in a wide array of aprotic organic solvents, including chlorinated, aromatic, and polar aprotic systems. However, its high reactivity towards protic solvents like water and alcohols precludes their use and necessitates handling under anhydrous conditions. For applications requiring precise concentrations, the shake-flask method provides a reliable experimental pathway to determine quantitative solubility, ensuring both accuracy and reproducibility in research and development settings.

References

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Pharmaffiliates. BIS(DIMETHYLAMINO)PHOSPHORYL CHLORIDE | CAS NO. 1605-65-8. Available at: [Link]

-

ChemSrc. Bis(dimethylamino)phosphorylchloride,93+% SDS. Available at: [Link]

-

Chemistry Stack Exchange. Rationalising the reactivity of phosphoryl chloride. Available at: [Link]

-

Wikipedia. Phosphoryl chloride. Available at: [Link]

Sources

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. BIS(DIETHYLAMINO)PHOSPHOROCHLORIDATE | 1794-24-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. sds.strem.com [sds.strem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(diethylamino)phosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract